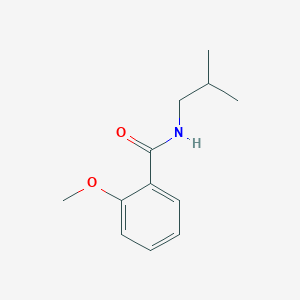
2-(Tosylamino)-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tosylamino)-3-methylpyridine (Tos-AM) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of pyridine derivatives and is widely used in the synthesis of various bioactive molecules.
Wissenschaftliche Forschungsanwendungen
2-(Tosylamino)-3-methylpyridine has been used in various scientific research applications such as the synthesis of bioactive molecules and as a reagent in organic chemistry. It has been used in the synthesis of antitumor agents, antibacterial agents, and antifungal agents. This compound has also been used in the synthesis of ligands for metal ions and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 2-(Tosylamino)-3-methylpyridine is not well understood. However, it is believed that it acts as a nucleophile and attacks electrophilic centers in organic molecules. This results in the formation of new bonds and the synthesis of bioactive molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been reported to have antitumor, antibacterial, and antifungal properties. It has also been reported to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Tosylamino)-3-methylpyridine is a versatile reagent that can be used in various organic reactions. It is easy to synthesize and can be obtained in high yield. However, it is important to handle this compound with care as it is toxic and can cause skin and eye irritation. It should be used in a well-ventilated area and protective equipment such as gloves and goggles should be worn.
Zukünftige Richtungen
There are many future directions for the use of 2-(Tosylamino)-3-methylpyridine in scientific research. It can be used in the synthesis of new bioactive molecules with potential applications in medicine and agriculture. It can also be used in the development of new catalysts for organic reactions. Further studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound. In conclusion, this compound is a promising compound with many potential applications in scientific research.
Synthesemethoden
2-(Tosylamino)-3-methylpyridine can be synthesized by the reaction of 2-amino-3-methylpyridine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is obtained in high yield and can be purified by column chromatography.
Eigenschaften
CAS-Nummer |
346696-65-9 |
|---|---|
Molekularformel |
C13H14N2O2S |
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-5-7-12(8-6-10)18(16,17)15-13-11(2)4-3-9-14-13/h3-9H,1-2H3,(H,14,15) |
InChI-Schlüssel |
BHWXCKPNPXTRFI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B274057.png)


![3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B274065.png)
![(4Z)-4-[(2-methoxyanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274067.png)
![(4Z)-4-[(4-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274068.png)
![4-chloro-N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide](/img/structure/B274072.png)

![3-(2-[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-benzothiazol-3(2H)-yl)-1-propanesulfonate](/img/structure/B274075.png)
![3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B274076.png)

![2-[(5-Bromo-2-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B274082.png)
![(6E)-6-[[2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274086.png)
